![molecular formula C16H18N2O3S B5713868 2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

2-[(mesitylsulfonyl)amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

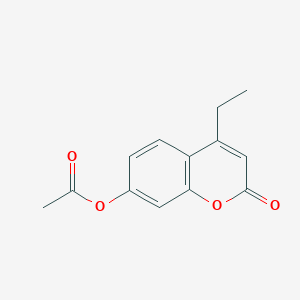

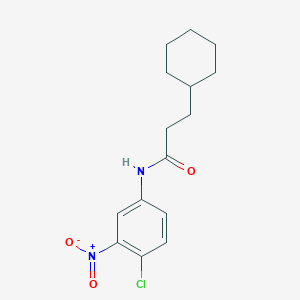

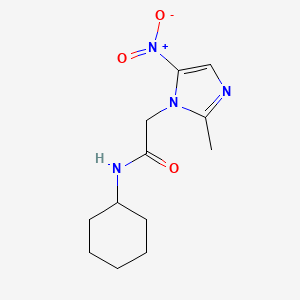

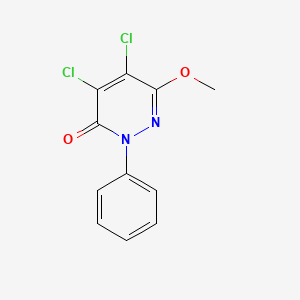

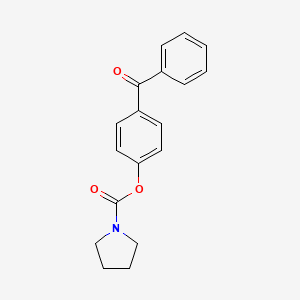

“2-[(mesitylsulfonyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Anticancer Activity

2-Aminobenzamide derivatives have been designed and synthesized for their cytotoxic activity against tumor cell lines. Specifically, compounds 3a and 3c exhibited cytotoxicity toward the A549 cell line, with IC50 values of 24.59 and 29.59 μM, respectively . Researchers are exploring these derivatives as potential anti-cancer drugs.

Histone Deacetylase (HDAC) Inhibition

2-Aminobenzamide derivatives serve as zinc-binding groups in histone deacetylase (HDAC) structures. Notably, compounds like chidamide (CS055), entinostat (MS-275), and mocetinostat (MGCD0103) belong to this class. CS055 has already been FDA-approved for treating peripheral T-cell lymphoma, while MGCD0103 and MS-275 are undergoing clinical trials for various cancer types .

Acetyldehyde Scavenging in PET Bottles

2-Aminobenzamide is used as an acetyldehyde scavenger in polyethylene terephthalate (PET) bottles. This application helps maintain the quality and safety of food and beverage packaging by preventing acetyldehyde-related off-flavors .

Intermediate in Agrochemicals and Pharmaceuticals

The compound serves as an intermediate in the synthesis of agrochemicals, dyes, pharmaceuticals, and fine organic chemicals. Its versatile reactivity makes it valuable for creating diverse molecular structures .

Blowing Agent

2-Aminobenzamide finds use as an intermediate in the production of blowing agents. These agents are essential for expanding polymers during foam formation, such as in the manufacture of foamed plastics and rubber products .

Corrosion Inhibition in Lubricating Oils

In lubricating oils for supersonic jet engines, 2-aminobenzamide inhibits copper and magnesium corrosion. This property contributes to the longevity and performance of engine components .

Zukünftige Richtungen

Benzamide derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry . They have shown promising results in terms of their biological activities, such as antioxidant and antibacterial activities . Therefore, future research could focus on exploring the potential applications of “2-[(mesitylsulfonyl)amino]benzamide” in these areas.

Eigenschaften

IUPAC Name |

2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-8-11(2)15(12(3)9-10)22(20,21)18-14-7-5-4-6-13(14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRSDOULBFTDGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)

![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)

![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)

![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)